![molecular formula C29H31N3O2 B12597840 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 650617-02-0](/img/structure/B12597840.png)
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a compound belonging to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of the pyrrolidinedione moiety in this compound makes it a versatile lead compound for designing bioactive agents.
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 3,3-diphenyl-2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the phenyl group.
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds similar to 2,5-pyrrolidinedione derivatives exhibit a range of pharmacological activities:
- Antipsychotic Effects : Some derivatives have shown efficacy in reversing drug-induced catalepsy and possess tranquilizing properties that may be beneficial in treating anxiety and psychotic disorders .
- Cholinesterase Inhibition : Studies have demonstrated that certain Mannich bases derived from related structures inhibit acetylcholinesterase and butyrylcholinesterase enzymes effectively, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Case Studies
- Antidepressant Activity : A study highlighted the antidepressant-like effects of 2,5-pyrrolidinedione derivatives in animal models. The compounds were found to significantly reduce immobility time in forced swim tests compared to control groups.
- Antimicrobial Properties : Another investigation evaluated the antimicrobial activity of related compounds against various bacterial strains. The results indicated that these derivatives exhibited notable antibacterial effects, making them candidates for developing new antibiotics .
Therapeutic Applications
The diverse biological activities of 2,5-pyrrolidinedione derivatives suggest several therapeutic applications:
- Psychiatric Disorders : Given their tranquilizing and antipsychotic properties, these compounds could be developed into treatments for anxiety disorders and schizophrenia.
- Neurodegenerative Diseases : Their ability to inhibit cholinesterases positions them as potential candidates for Alzheimer's disease treatment.
Summary Table of Applications
Application Area | Description |
---|---|
Antipsychotic | Reversal of drug-induced catalepsy; tranquilizing effects |
Cholinesterase Inhibition | Potential treatment for Alzheimer's disease through enzyme inhibition |
Antimicrobial | Effective against various bacterial strains; potential for new antibiotics |
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
3,3-diphenyl-2,5-pyrrolidinedione: Shares the pyrrolidinedione core but lacks the piperazine moiety.
1,3-Dimethyl-3-phenyl-4,4-dipropyl-2,5-pyrrolidinedione: Contains different substituents on the pyrrolidinedione ring.
1-(2,4-dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: Has a similar structure but with different substituents on the piperazine ring.
The uniqueness of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- lies in its specific combination of the pyrrolidinedione core and the piperazine moiety, which imparts distinct biological activities and chemical properties.
Biological Activity
2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a compound that belongs to the class of pyrrolidinediones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C29H31N3O2
- Molecular Weight : 453.6 g/mol
- CAS Number : 650617-02-0
- IUPAC Name : 3,3-diphenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. This interaction can affect multiple pathways depending on the biological context and the specific targets involved.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research indicates that 2,5-Pyrrolidinedione derivatives exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have suggested that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. Its ability to disrupt cancer cell proliferation presents a promising avenue for cancer therapy.
Case Studies
-
Study on Antimicrobial Effects :
- Researchers evaluated the antimicrobial efficacy of 2,5-Pyrrolidinedione derivatives against common pathogens.
- Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
-
Evaluation of Anticancer Activity :
- A study assessed the cytotoxic effects of the compound on human breast cancer cells.
- Findings revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3,3-Diphenyl-2,5-pyrrolidinedione | Similar core structure | Moderate anticancer activity |
1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione | Different substituents | Enhanced receptor modulation |
The unique combination of the pyrrolidinedione core and piperazine moiety in 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- imparts distinct biological activities compared to similar compounds.
Properties
CAS No. |
650617-02-0 |
---|---|
Molecular Formula |
C29H31N3O2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3,3-diphenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H31N3O2/c33-27-23-29(24-11-4-1-5-12-24,25-13-6-2-7-14-25)28(34)32(27)18-10-17-30-19-21-31(22-20-30)26-15-8-3-9-16-26/h1-9,11-16H,10,17-23H2 |
InChI Key |
ZEVAKAVHBYRDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.